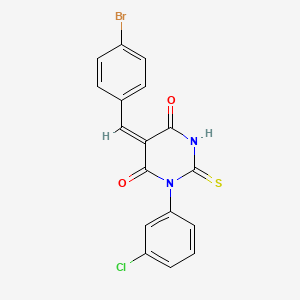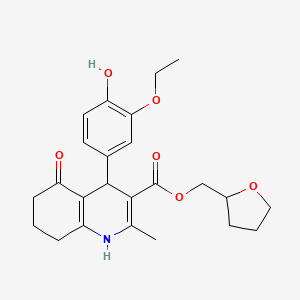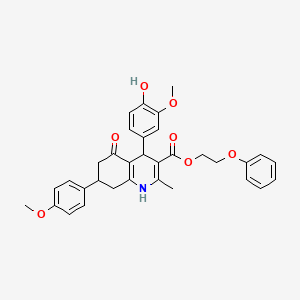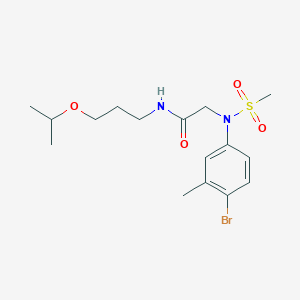
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide, commonly known as DCT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCT is a cyclopropane carboxamide derivative that possesses unique biochemical properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of DCT involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DCT reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DCT has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DCT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DCT has been shown to have a neuroprotective effect, reducing the damage caused by ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
DCT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DCT is also relatively non-toxic, making it safe for use in animal models. However, DCT has some limitations, including its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for research involving DCT. One area of interest is the development of DCT-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of interest is the development of DCT-based anticancer drugs. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of DCT.
Synthesemethoden
DCT can be synthesized through a multi-step process involving the reaction of 3-chloroaniline, 2,2-dichloroacetyl chloride, and phenylcyclopropane carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of DCT obtained through this method is high, making it an efficient and cost-effective process.
Wissenschaftliche Forschungsanwendungen
DCT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. DCT has also been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPBGWWNVVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)


![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)

![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)